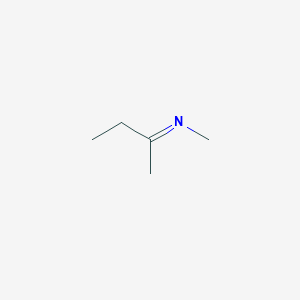

N-methylbutan-2-imine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methylbutan-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-4-5(2)6-3/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEFTWCKOFCJBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348550, DTXSID401297171 | |

| Record name | (2E)-N-Methylbutan-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-Methylpropylidene)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401297171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3332-09-0, 10017-05-7 | |

| Record name | N-(1-Methylpropylidene)methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3332-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-N-Methylbutan-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-Methylpropylidene)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401297171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Energy Efficient Methodologies:reducing Energy Consumption is Another Cornerstone of Green Chemistry.youtube.comalternative Energy Sources Can Often Drive Reactions More Efficiently Than Conventional Heating.

Ultrasound Irradiation (Sonication): This technique uses the energy of sound waves to promote chemical reactions. In imine synthesis, sonication can enhance reactant solubility and accelerate reaction kinetics, leading to higher efficiency under milder conditions. digitellinc.comresearchgate.net

Mechanical Milling (Mechanochemistry): Ball milling offers a solvent-free or low-solvent approach to chemical synthesis. The mechanical energy generated during milling can initiate and drive the reaction between the amine and the ketone, often with high yields. researchgate.net

Advanced Catalytic Systems:catalysts Are Preferred over Stoichiometric Reagents Because They Are Used in Small Amounts and Can Facilitate Reactions Multiple Times, Minimizing Waste.youtube.com

Mechanism of this compound Formation

The synthesis of this compound from butan-2-one and methylamine (B109427) is a condensation reaction that proceeds through a multi-step mechanism involving nucleophilic addition and subsequent elimination of a water molecule. masterorganicchemistry.comchemistrylearner.com This reaction is reversible and typically catalyzed by acid. operachem.combham.ac.uk

The initial step in the formation of this compound is the nucleophilic attack of the primary amine, methylamine, on the electrophilic carbonyl carbon of butan-2-one. researchgate.netchegg.comnews-medical.net The lone pair of electrons on the nitrogen atom of methylamine initiates the attack on the partially positive carbonyl carbon. news-medical.net This breaks the pi (π) bond of the carbonyl group, and the electrons are pushed onto the highly electronegative oxygen atom, forming a tetrahedral intermediate. researchgate.netvedantu.com

The tetrahedral species formed after the initial nucleophilic attack is a zwitterionic intermediate which is then neutralized through proton transfer to form a neutral amino alcohol, known as a carbinolamine or hemiaminal. vedantu.comlibretexts.orgfiveable.me This carbinolamine is a key, albeit generally unstable, intermediate in the reaction pathway. fiveable.me A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, a step that can be facilitated by solvent or other base molecules. libretexts.orglibretexts.org

For the reaction to proceed to the final imine product, the hydroxyl group of the carbinolamine must be eliminated as a water molecule. chemistrylearner.comresearchgate.net Since the hydroxide (B78521) ion is a poor leaving group, this step is typically facilitated by an acid catalyst. news-medical.net The oxygen of the hydroxyl group is protonated by the acid, converting it into a much better leaving group: water. libretexts.orglibretexts.org Subsequently, the lone pair of electrons on the adjacent nitrogen atom forms a double bond with the carbon, expelling the water molecule. researchgate.netlibretexts.org This results in the formation of a positively charged species known as an iminium ion. libretexts.orglibretexts.org The final step is the deprotonation of the nitrogen atom by a base (such as water or another amine molecule) to yield the neutral this compound and regenerate the acid catalyst. libretexts.orglibretexts.org

The rate of imine formation is highly dependent on the pH of the reaction medium. masterorganicchemistry.comlumenlearning.com The reaction is generally most efficient in weakly acidic conditions, typically around a pH of 4 to 5. libretexts.orgresearchgate.netlibretexts.org This pH represents a compromise between two opposing factors:

At high pH (low acidity): There is not enough acid to effectively protonate the hydroxyl group of the carbinolamine intermediate. libretexts.orglibretexts.orglumenlearning.com This makes the dehydration step, which is often the rate-determining step, very slow. bham.ac.ukmasterorganicchemistry.com

At low pH (high acidity): Most of the methylamine, being a base, will be protonated to form its conjugate acid, the methylammonium (B1206745) ion. libretexts.orglumenlearning.comresearchgate.net This protonated form lacks a lone pair of electrons on the nitrogen and is therefore no longer nucleophilic, preventing the initial attack on the butan-2-one carbonyl group. libretexts.orglibretexts.org

Therefore, a carefully controlled, mildly acidic environment is crucial for optimizing the rate of this compound formation. vedantu.comlumenlearning.com

Table 1: Key Mechanistic Steps in this compound Formation

| Step | Description | Key Species |

|---|---|---|

| 1. Nucleophilic Attack | The nitrogen of methylamine attacks the carbonyl carbon of butan-2-one. | Methylamine, Butan-2-one |

| 2. Proton Transfer | A proton shifts from the nitrogen to the oxygen atom. | Zwitterionic Intermediate |

| 3. Intermediate Formation | A neutral carbinolamine intermediate is formed. | Carbinolamine |

| 4. Protonation | The hydroxyl group of the carbinolamine is protonated by an acid catalyst. | Protonated Carbinolamine |

| 5. Dehydration | A molecule of water is eliminated, forming an iminium ion. | Iminium Ion, Water |

| 6. Deprotonation | The iminium ion is deprotonated to yield the final imine product. | This compound |

This compound Hydrolysis Mechanisms

The formation of an imine is a reversible process. operachem.comrsc.org Consequently, this compound can be converted back to its original carbonyl compound (butan-2-one) and primary amine (methylamine) through hydrolysis.

The hydrolysis of an imine is essentially the reverse of its formation and is most effectively carried out under acidic conditions with an excess of water. masterorganicchemistry.comlumenlearning.commasterorganicchemistry.com The mechanism involves the same intermediates as the formation reaction but in the reverse sequence. chemistrysteps.com

The acid-catalyzed hydrolysis of this compound begins with the protonation of the imine nitrogen. masterorganicchemistry.comvaia.com This makes the imine carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. masterorganicchemistry.comchemistrysteps.com This attack forms a protonated carbinolamine intermediate. vaia.com A series of proton transfers follows, first deprotonating the oxygen atom and then protonating the nitrogen atom to make it a good leaving group (methylamine). masterorganicchemistry.comchemistrysteps.com Finally, the lone pair on the oxygen helps to expel the methylamine, forming a protonated carbonyl group which is then deprotonated by water to yield butan-2-one and regenerate the acid catalyst. masterorganicchemistry.comvaia.com The use of a large excess of water helps to drive the equilibrium toward the hydrolysis products, according to Le Châtelier's principle. masterorganicchemistry.com

Detailed Steps of Imine Hydrolysis (Protonation, Water Addition, Elimination)

The hydrolysis of this compound is the reverse reaction of its formation, yielding butan-2-one and methylamine. This process is typically conducted in the presence of aqueous acid, which serves as a catalyst. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds through a sequence of well-defined steps: protonation, nucleophilic addition of water, and subsequent elimination of the amine. masterorganicchemistry.comchemistrysteps.com The equilibrium of the reaction is driven towards the hydrolysis products by using a large excess of water. masterorganicchemistry.com

The mechanism can be broken down into the following key stages:

Protonation of the Imine Nitrogen: The reaction is initiated by the protonation of the sp²-hybridized nitrogen atom of this compound by a hydronium ion (H₃O⁺). chemistrysteps.com This step forms a resonance-stabilized iminium ion. The positive charge on the nitrogen significantly increases the electrophilicity of the imine carbon atom, making it highly susceptible to nucleophilic attack. masterorganicchemistry.comchemistrysteps.com

Nucleophilic Addition of Water: A water molecule, acting as the nucleophile, attacks the now highly electrophilic carbon atom of the iminium ion. chemistrysteps.com This addition is a 1,2-addition process that breaks the carbon-nitrogen pi bond and results in the formation of a tetrahedral intermediate known as a carbinolamine. masterorganicchemistry.com

Proton Transfer: An intermolecular proton transfer occurs from the newly added hydroxyl group to the nitrogen atom. chemistrysteps.com This transfer is typically mediated by a solvent molecule, such as water, converting the amine group into a better leaving group (an ammonium (B1175870) ion).

Elimination of Methylamine: The lone pair of electrons on the oxygen atom facilitates the elimination of the neutral methylamine molecule. chemistrysteps.com This step reforms a pi bond, but this time between carbon and oxygen, leading to the formation of a protonated ketone, also known as an oxonium ion. masterorganicchemistry.com

Deprotonation: In the final step, a base, such as a water molecule or the previously eliminated methylamine, deprotonates the oxonium ion. masterorganicchemistry.com This regenerates the acid catalyst (H₃O⁺) and yields the final carbonyl product, butan-2-one. chemistrysteps.com

Table 1: Step-by-Step Mechanism of this compound Hydrolysis

| Step | Description | Key Intermediate |

| 1. Protonation | The imine nitrogen is protonated by an acid catalyst (H₃O⁺). | N-methylbutan-2-iminium ion |

| 2. Water Addition | A water molecule attacks the electrophilic imine carbon. | Carbinolamine |

| 3. Proton Transfer | A proton is transferred from the oxygen to the nitrogen atom. | Protonated Carbinolamine |

| 4. Elimination | The C-N bond cleaves, eliminating a neutral methylamine molecule. | Protonated Butan-2-one (Oxonium ion) |

| 5. Deprotonation | The oxonium ion is deprotonated to yield the final ketone product. | Butan-2-one |

Imine Exchange Reactions of this compound

Imine exchange reactions involve the substitution of the group attached to the nitrogen atom of the imine. These reversible processes are fundamental in dynamic covalent chemistry. The primary pathways for this exchange are transimination and, theoretically, imine metathesis. acs.orgrsc.org In many practical scenarios, especially in organic solvents, these exchanges occur without the need for water, proceeding through self-sufficient mechanisms. acs.org

Transimination is a process where an existing imine reacts with an amine to form a new imine and release the original amine. For this compound, this would involve its reaction with a primary amine (R-NH₂) to generate a new imine and methylamine.

The reaction pathway generally proceeds via two steps:

Nucleophilic Addition: The incoming, external amine acts as a nucleophile and attacks the electrophilic carbon of the this compound C=N bond.

Intermediate Formation and Elimination: This addition leads to a tetrahedral geminal-diamino intermediate. This intermediate then collapses by eliminating the original amine (methylamine), forming the new, more stable imine.

The rate and equilibrium of transimination can be significantly influenced by catalysis. Lewis acids, such as scandium(III) triflate (Sc(OTf)₃), have been shown to be highly effective catalysts. acs.org The catalyst activates the imine by coordinating to the nitrogen, which enhances the C=N bond's polarization and facilitates the nucleophilic attack by the free amine. acs.org The reaction's outcome often correlates with the nucleophilicity and basicity of the amines involved; typically, the more basic amine forms the thermodynamically favored imine product. acs.org

Imine metathesis describes the direct exchange of substituents between two different imine molecules. acs.org This process would involve the cleavage of two C=N double bonds and the formation of two new ones.

While mechanistically appealing, direct imine metathesis is often not the primary reaction pathway observed in experimental studies. acs.orgrsc.org Research indicates that many reactions that appear to be metathesis actually proceed through a sequence of transimination reactions, particularly if catalytic amounts of free amines are present. acs.org For example, studies using Sc(OTf)₃ as a catalyst found no significant direct crossover between two different imines under strictly anhydrous conditions. This suggests that the exchange occurs predominantly via the transimination pathway, where one imine might first react with a trace amine impurity, generating a new imine that can then participate in subsequent exchanges. acs.org

Table 2: Comparison of Imine Exchange Pathways

| Pathway | Reactants | Key Feature | Common Mechanism |

| Transimination | Imine + Amine | Exchange of the N-substituent. | Nucleophilic addition-elimination. |

| Imine Metathesis | Imine + Imine | Exchange of both C- and N-substituents. | Often proceeds via sequential transimination rather than direct [2+2] cycloaddition. acs.org |

Nucleophilic and Electrophilic Activation of this compound

The reactivity of this compound can be understood in terms of its dual electronic character. The molecule possesses both a nucleophilic nitrogen center and an electrophilic carbon center, allowing for both nucleophilic and electrophilic activation.

Nucleophilic Activation

Nucleophilic activation refers to reactions where this compound utilizes its lone pair of electrons on the nitrogen atom to act as a nucleophile or a Lewis base.

Protonation and Lewis Acid Coordination: The most common manifestation of its nucleophilic character is its reaction with Brønsted or Lewis acids. In acid-catalyzed hydrolysis and transimination, the initial step is the nucleophilic attack of the imine nitrogen on a proton or Lewis acid center. masterorganicchemistry.comacs.org This coordination activates the imine for subsequent electrophilic reactions.

Electrophilic Activation

Electrophilic activation involves increasing the inherent electrophilicity of the imine carbon, making it more reactive towards nucleophiles. masterorganicchemistry.com

Inherent Electrophilicity: The carbon atom of the C=N double bond is naturally electrophilic due to the greater electronegativity of nitrogen.

Activation via Protonation/Lewis Acids: The electrophilicity is dramatically enhanced upon protonation of the nitrogen or its coordination to a Lewis acid. acs.org The resulting iminium ion is a much more potent electrophile than the neutral imine. This activation is the key principle behind its reactivity in hydrolysis and transimination, where it is attacked by weak nucleophiles like water or other amines. masterorganicchemistry.comchemistrysteps.com This enhanced electrophilicity allows the activated imine to react with a broad spectrum of nucleophiles, providing a pathway to various functionalized amine derivatives.

Reactivity and Synthetic Transformations of N Methylbutan 2 Imine

Addition Reactions to the C=N Bond

The polarity of the C=N bond in N-methylbutan-2-imine, with an electrophilic carbon atom and a nucleophilic nitrogen atom, dictates its reactivity towards various nucleophiles.

Hydride Additions and Reductions to Secondary Amines

The reduction of the imine functional group is a fundamental transformation, providing a direct route to secondary amines. For this compound, this involves the addition of a hydride ion (H⁻) to the electrophilic carbon of the C=N bond, followed by protonation of the resulting nitrogen anion. This process, often a key step in reductive amination sequences, converts the imine into the corresponding secondary amine, N-methylbutan-2-amine. wikipedia.orgchemistrysteps.comyoutube.com

Common laboratory reagents for this purpose are complex metal hydrides, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgchadsprep.commasterorganicchemistry.com LiAlH₄ is a significantly more powerful reducing agent than NaBH₄ and reacts violently with protic solvents like water or alcohols. libretexts.org Therefore, reactions with LiAlH₄ are typically carried out in aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, followed by a separate aqueous workup step to protonate the intermediate alkoxide. youtube.comchemrxiv.org Sodium borohydride is a milder and more selective reagent that can be used in alcoholic solvents (e.g., methanol (B129727) or ethanol), which also serve as the proton source for the final step. masterorganicchemistry.comwikipedia.orgyoutube.com While NaBH₄ efficiently reduces aldehydes and ketones, its reaction with imines is also effective. masterorganicchemistry.comwikipedia.orgorganicchemistrydata.org

The general mechanism involves the nucleophilic attack of the hydride on the imine carbon, breaking the π-bond and forming a new carbon-hydrogen bond. The resulting nitrogen anion is then protonated by the solvent or during the workup to yield the final amine product. youtube.com

Table 1: Comparison of Hydride Reagents for the Reduction of this compound

| Reagent | Formula | Reactivity | Typical Solvents | Workup |

| Sodium Borohydride | NaBH₄ | Mild, selective | Methanol, Ethanol | Integrated (solvent provides proton) |

| Lithium Aluminum Hydride | LiAlH₄ | Strong, non-selective | THF, Diethyl Ether | Separate aqueous step required |

Carbon-Carbon Bond Forming Reactions (e.g., Alkylation, Mannich-type)

Alkylation:

Carbon-carbon bond formation at the α-position to the C=N group can be achieved via an aza-enolate intermediate. Similar to ketone enolates, the α-protons of this compound (on the methyl and methylene (B1212753) groups adjacent to the C=N bond) can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). lumenlearning.comnih.govlibretexts.org This deprotonation generates a nucleophilic aza-enolate, which can then react with a primary or secondary alkyl halide in an SN2-type reaction to form a new C-C bond. libretexts.orgorganic-chemistry.orglibretexts.org

The regioselectivity of the deprotonation can be controlled by the reaction conditions. The use of LDA in THF at low temperatures (e.g., -78 °C) typically favors the formation of the less substituted "kinetic" aza-enolate by removing a proton from the less sterically hindered methyl group. lumenlearning.com In contrast, thermodynamic conditions might favor the more substituted "thermodynamic" aza-enolate derived from deprotonation at the methylene position.

Mannich-type Reactions:

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound. wikipedia.orgchemistrysteps.com In this context, this compound can serve as the electrophilic component. The reaction is typically acid-catalyzed, which first involves the protonation of the imine to form a more electrophilic iminium ion. wikipedia.orgchemistrysteps.com This iminium ion is then attacked by a nucleophilic enol or enolate derived from a ketone, aldehyde, or ester, resulting in the formation of a new C-C bond. wikipedia.org However, ketimines are generally considered poor electrophiles compared to aldimines due to increased steric hindrance and the electron-donating nature of the flanking alkyl groups. nih.govthieme-connect.de

Asymmetric Nucleophilic Additions to this compound

The addition of nucleophiles to the prochiral C=N bond of this compound can, in principle, generate a new stereocenter. Asymmetric synthesis aims to control this addition to produce one enantiomer of the product preferentially. rsc.orgrug.nl A significant challenge in the asymmetric catalysis of reactions involving dialkyl ketimines is the difficulty for a chiral catalyst to distinguish between the two alkyl substituents, which may have similar steric and electronic properties (in this case, methyl vs. ethyl). nih.govnih.gov

Despite this challenge, several strategies have been developed for the asymmetric nucleophilic addition to ketimines. rug.nlpsu.edu These often involve the use of chiral catalysts to create a chiral environment around the imine.

Chiral Lewis Acid Catalysis: Chiral Lewis acids, such as those derived from BINOL phosphoric acids or metal complexes with chiral ligands (e.g., copper, zinc, or manganese), can coordinate to the imine nitrogen. nih.govnih.govepa.gov This activation enhances the electrophilicity of the imine carbon and provides a chiral pocket that directs the incoming nucleophile to one face of the C=N double bond.

Organocatalysis: Chiral organocatalysts, like derivatives of cinchona alkaloids or proline, can activate the reacting partners through hydrogen bonding or by forming transient chiral intermediates. wikipedia.orgprinceton.edu

These methods have been applied to the addition of various nucleophiles, including organometallic reagents (e.g., Grignard or organozinc reagents), silyl (B83357) enol ethers (in Mukaiyama-Mannich reactions), and other carbon-based nucleophiles. nih.govrug.nlpsu.edu The success and enantioselectivity of such a reaction with this compound would heavily depend on the ability of the catalytic system to effectively differentiate between the methyl and ethyl groups. nih.gov

Cycloaddition Reactions

The π-system of the C=N bond allows this compound to participate in cycloaddition reactions, providing powerful methods for the construction of nitrogen-containing heterocyclic rings.

Aza-Diels-Alder Reactions

In the aza-Diels-Alder reaction, a C=N bond functions as a dienophile, reacting with a 1,3-diene in a [4+2] cycloaddition to form a six-membered tetrahydropyridine (B1245486) ring. wikipedia.orgrsc.organu.edu.au this compound can act as the 2π component in this reaction. The reactivity of simple, unactivated imines in these cycloadditions is often low, and the use of a Lewis acid catalyst is frequently required. wikipedia.orgnih.gov The Lewis acid coordinates to the imine nitrogen, lowering the energy of the imine's Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction. wikipedia.org

The mechanism of the Lewis acid-catalyzed aza-Diels-Alder reaction can be either a concerted, pericyclic process or a stepwise pathway involving a Mannich-type intermediate, depending on the substrates and conditions. wikipedia.orgnih.gov

Other Pericyclic Transformations

Beyond the well-known aza-Diels-Alder reaction, imines can potentially undergo other pericyclic transformations.

[3+2] Cycloadditions: this compound can act as a dipolarophile in [3+2] cycloaddition reactions. This type of reaction involves the combination of a 1,3-dipole with the C=N π-bond to form a five-membered heterocyclic ring. wikipedia.org For example, reacting this compound with a 1,3-dipole such as a nitrone would yield an isoxazolidine, while reaction with an azomethine ylide would produce a pyrrolidine (B122466) ring system. chemrxiv.orgwikipedia.org These reactions are a powerful tool for building complex nitrogen-containing scaffolds. mdpi.com

Other pericyclic reactions, such as photochemical [2+2] cycloadditions (the aza-Paternò-Büchi reaction), are also known for imines but are generally more efficient with imines bearing electron-withdrawing groups on the nitrogen, rather than simple alkyl groups.

Multicomponent Reactions (MCRs) Utilizing this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. wikipedia.orgnih.gov Prominent examples of such reactions where imines are key substrates include the Ugi, Passerini, and Betti reactions. wikipedia.orgwikipedia.orgwikipedia.orgnih.gov

The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to yield a bis-amide. wikipedia.org The initial step involves the formation of an imine from the aldehyde/ketone and the amine. wikipedia.org Similarly, the Passerini reaction , a three-component reaction of a carboxylic acid, a carbonyl compound, and an isocyanide, produces α-acyloxy carboxamides. wikipedia.orgorganic-chemistry.org The Betti reaction involves the addition of an aldehyde, a primary aromatic amine, and a phenol (B47542) to produce α-aminobenzylphenols, proceeding through an imine intermediate. wikipedia.orgresearchgate.net

Despite the established utility of imines in these powerful synthetic methods, a thorough search of chemical databases and scientific literature did not yield any specific examples or studies where this compound was employed as the imine component in Ugi, Passerini, Betti, or other multicomponent reactions. The existing research focuses on more complex or functionally diverse imines, often generated in situ. nih.govrsc.org

Other Significant Transformations (e.g., Oxidation, Substitution)

Beyond multicomponent reactions, other fundamental transformations of imines include oxidation and substitution reactions. The oxidation of amines, the precursors to imines, can lead to a variety of products depending on the oxidizing agent and reaction conditions. For instance, the oxidation of primary and secondary amines can yield imines, hydroxylamines, or other nitrogen-containing compounds. However, specific studies detailing the controlled oxidation of this compound are not available in the reviewed literature.

Substitution reactions at the carbon atom of the C=N double bond in imines are also a common class of transformations. These reactions often involve the addition of a nucleophile to the imine, followed by various subsequent reaction pathways. One such application is in the synthesis of N-substituted pyrrolidines through the reductive amination of diketones. nih.gov This process involves the formation of an imine intermediate which is then reduced. While this highlights a potential synthetic application for imines, there are no specific reports of this compound being used for this or other substitution-based transformations.

Spectroscopic Characterization Methods for N Methylbutan 2 Imine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of N-methylbutan-2-imine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), a detailed map of the molecule's connectivity can be constructed. The presence of the C=N double bond allows for the possibility of E/Z isomerism, which can lead to the presence of two distinct sets of signals in the NMR spectra, corresponding to each stereoisomer.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For this compound, distinct signals are expected for the N-methyl, the ethyl group, and the C-methyl group attached to the imine carbon. The chemical shift (δ) of these protons is influenced by the electron-withdrawing nature of the adjacent imine functionality.

Due to the potential for E and Z isomers, two different chemical shifts may be observed for the protons on the groups attached to the C=N bond (the C-CH₃ and the N-CH₃ groups). The protons of the ethyl group would also show slightly different shifts depending on the isomer. The following table outlines the predicted ¹H NMR spectral data.

Predicted ¹H NMR Data for this compound Predicted values are based on standard chemical shift correlations and may vary from experimental results.

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH₂-CH₃ (ethyl) | ~ 1.10 | Triplet (t) |

| CH₃ -C=N (C-methyl) | ~ 1.75 (E-isomer) / ~1.95 (Z-isomer) | Singlet (s) |

| CH₃ -CH₂- (ethyl) | ~ 2.20 | Quartet (q) |

| N-CH₃ (N-methyl) | ~ 2.90 (E-isomer) / ~3.10 (Z-isomer) | Singlet (s) |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of chemically non-equivalent carbon atoms and to identify their chemical environment. In this compound, five distinct carbon signals are expected. The most characteristic signal is that of the imine carbon (C=N), which is significantly deshielded and appears far downfield in the spectrum, typically in the 165-180 ppm range for ketimines. The presence of E/Z isomers can also result in a doubling of the peaks, particularly for the carbons closest to the imine bond.

Predicted ¹³C NMR Data for this compound Predicted values are based on standard chemical shift correlations and may vary from experimental results.

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₂-C H₃ (ethyl) | ~ 11 |

| C H₃-C=N (C-methyl) | ~ 23 |

| C H₃-CH₂- (ethyl) | ~ 32 |

| N-C H₃ (N-methyl) | ~ 40-45 |

| -C =N- (imine) | ~ 172 |

While 1D NMR spectra provide fundamental structural information, complex molecules or isomeric mixtures often require advanced two-dimensional (2D) NMR techniques for unambiguous assignment. These methods correlate signals from different nuclei, revealing their connectivity through bonds.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically through two or three bonds. For this compound, a cross-peak would be expected between the methyl protons (~1.10 ppm) and the methylene (B1212753) protons (~2.20 ppm) of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). HSQC is invaluable for definitively assigning each carbon signal by linking it to its known proton signal. For instance, the proton signal at ~2.20 ppm would show a correlation to the carbon signal at ~32 ppm, assigning it as the ethyl CH₂ group.

Together, these 2D NMR experiments provide a comprehensive and definitive picture of the molecular structure of this compound, allowing for the complete assignment of all proton and carbon signals and confirming the connectivity of the entire carbon framework.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The most diagnostic feature in the IR spectrum of this compound is the stretching vibration of the carbon-nitrogen double bond (C=N). This absorption is key to confirming the presence of the imine functionality. For aliphatic, non-conjugated ketimines, the C=N stretching absorption typically appears as a medium to weak band in the region of 1665–1640 cm⁻¹ . The intensity of this peak is generally weaker than that of a carbonyl (C=O) stretch due to the smaller dipole moment of the C=N bond. The exact position can be influenced by the substitution on the carbon and nitrogen atoms.

Characteristic IR Absorption for the Imine Group

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

| Imine (C=N) | Stretch | 1665 - 1640 | Medium to Weak |

Beyond the key C=N stretch, the IR spectrum of this compound displays absorptions characteristic of its aliphatic hydrocarbon structure. These are primarily C-H bond vibrations.

C-H Stretching Region: Absorptions corresponding to the stretching of sp³-hybridized C-H bonds in the methyl and ethyl groups are expected to appear in the region of 2975–2850 cm⁻¹ . These are typically strong and sharp peaks.

C-H Bending Region: The spectrum will also show characteristic bending (deformation) vibrations for the methyl (-CH₃) and methylene (-CH₂) groups. Methyl C-H bending vibrations typically appear around 1460 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric). Methylene C-H scissoring vibrations are also found near 1465 cm⁻¹ .

The absence of a broad absorption band in the 3500-3200 cm⁻¹ region would confirm the absence of N-H or O-H functional groups, distinguishing the imine from corresponding amines or alcohols.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the analysis of this compound, it provides critical information regarding its molecular weight and structural features through the analysis of fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize molecules in the gas phase. creative-proteomics.comlibretexts.org This process imparts significant energy to the molecule, leading to the formation of a molecular ion (M+•) and subsequent extensive fragmentation. libretexts.orgchemguide.co.uk The resulting mass spectrum is a unique fingerprint of the molecule, providing valuable structural information. libretexts.org

For this compound (C₅H₁₁N, molecular weight: 85.15 g/mol ), the molecular ion peak would be observed at an m/z of 85. The primary fragmentation pathway for imines, similar to amines and ketones, is α-cleavage, which involves the breaking of a bond adjacent to the C=N double bond. miamioh.edulibretexts.org This cleavage results in the formation of a stable resonance-stabilized cation.

Two primary α-cleavage pathways are predicted for the this compound molecular ion:

Loss of an ethyl radical (•CH₂CH₃): Cleavage of the bond between the imine carbon and the ethyl group is highly favorable as it leads to the loss of the larger alkyl group. This fragmentation yields a prominent ion at m/z 56.

Loss of a methyl radical (•CH₃): Cleavage of the bond between the imine carbon and the methyl group results in an ion at m/z 70.

The fragmentation leading to the loss of the ethyl radical is generally the most predominant pathway, making the peak at m/z 56 the likely base peak in the spectrum.

Table 1: Predicted Electron Ionization (EI) Mass Spectrometry Data for this compound

| m/z | Predicted Ion Structure | Fragmentation Pathway | Notes |

|---|---|---|---|

| 85 | [C₅H₁₁N]⁺• | Molecular Ion (M⁺•) | Represents the intact ionized molecule. May be weak or absent due to extensive fragmentation. miamioh.edu |

| 70 | [C₄H₈N]⁺ | α-cleavage: Loss of •CH₃ | Results from the cleavage of the C-CH₃ bond adjacent to the imine carbon. |

| 56 | [C₃H₆N]⁺ | α-cleavage: Loss of •CH₂CH₃ | Often the base peak due to the preferential loss of the larger alkyl group. miamioh.edu |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of an ion with very high accuracy and precision, typically to four or five decimal places. This capability allows for the unambiguous determination of a molecule's elemental formula from its exact mass. scirp.org Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can distinguish between ions that have the same nominal mass but different elemental compositions.

For this compound, HRMS would be used to confirm its elemental composition of C₅H₁₁N. By measuring the mass of the molecular ion with high accuracy, it can be definitively distinguished from other compounds with the same nominal mass. For example, C₄H₇O (e.g., 2-butanone (B6335102) enol ether) also has a nominal mass of 85 amu, but its exact mass is different.

HRMS is also invaluable for identifying the elemental composition of fragment ions, which further corroborates the proposed fragmentation pathways and confirms the structure of the parent molecule.

Table 2: Theoretical Exact Masses for HRMS Analysis of this compound and Its Fragments

| Ion Formula | Nominal Mass (amu) | Theoretical Exact Mass (Da) | Associated Ion |

|---|---|---|---|

| C₅H₁₁N | 85 | 85.08915 | Molecular Ion |

| C₄H₈N | 70 | 70.06568 | [M - CH₃]⁺ |

| C₃H₆N | 56 | 56.05003 | [M - CH₂CH₃]⁺ |

Chromatographic Techniques for Purity and Separation

Chromatography is essential for separating this compound from reaction mixtures, starting materials, or impurities, as well as for assessing its purity. The choice of chromatographic technique depends on the volatility and polarity of the compound.

Gas Chromatography (GC) for Volatile Mixtures

Gas Chromatography (GC) is the ideal method for the analysis of volatile and thermally stable compounds like this compound. creative-proteomics.combre.com In GC, the sample is vaporized and transported through a column by a carrier gas (mobile phase). Separation is achieved based on the differential partitioning of the analyte between the mobile phase and a stationary phase coated on the inside of the column.

Due to the basic nature of the imine functional group, interactions with acidic silanol (B1196071) groups on standard silica-based columns can lead to poor peak shape (tailing) and reduced resolution. Therefore, specialized columns are often employed for the analysis of amines and related compounds. bre.com These include base-deactivated columns or columns with a more polar stationary phase, such as those containing polyethylene (B3416737) glycol (e.g., Carbowax) or modified polysiloxanes. nih.govresearchgate.net The use of a 100% dimethylpolysiloxane stationary phase has also been shown to be effective for resolving similar amine isomers. nih.govresearchgate.net

Table 3: Typical Gas Chromatography (GC) Parameters for the Analysis of Volatile Amines/Imines

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Stationary Phase | Base-deactivated Polysiloxane (e.g., DB-5ms), Polyethylene Glycol (e.g., DB-WAX) | Minimizes peak tailing by reducing interaction with the basic analyte. bre.com |

| Carrier Gas | Helium, Hydrogen, or Nitrogen | Inert mobile phase to carry the analyte through the column. |

| Injection Port Temp. | 200-250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Isothermal or Temperature Gradient (e.g., 40 °C to 280 °C) | Optimizes separation of compounds with different boiling points. researchgate.net |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides quantitative data, while MS provides structural identification (GC-MS). emory.edu |

Liquid Chromatography (LC) Applications

While GC is often preferred for volatile imines, Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), can also be employed for analysis and purification. LC is especially useful for less volatile derivatives or when analyzing complex mixtures that are not suitable for GC. mdpi.com

The separation of basic compounds like imines on standard silica-based columns can be challenging due to their potential for hydrolysis or strong interaction with the acidic stationary phase. chemicalforums.comresearchgate.net To overcome this, several strategies can be used:

Reversed-Phase HPLC: This is a common LC mode where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., acetonitrile/water). researchgate.net To improve peak shape and prevent degradation, a small amount of a basic modifier, such as triethylamine (B128534) or diethylamine, is often added to the mobile phase to neutralize active silanol sites on the column. mdpi.comchemicalforums.comresearchgate.net

HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC can be an alternative for separating polar compounds using a polar stationary phase and a partially aqueous mobile phase.

The choice of detector is critical. A UV detector can be used if the imine or its derivatives contain a chromophore. However, for compounds lacking a strong chromophore, a mass spectrometer (LC-MS) is a more universal and powerful detector, providing both separation and identification. scirp.org

Table 4: Potential Liquid Chromatography (LC) Conditions for Imine Analysis

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Mode | Reversed-Phase HPLC | Commonly used for a wide range of organic molecules. researchgate.net |

| Stationary Phase | C18 (Octadecylsilane) | Provides a nonpolar surface for retention of moderately polar compounds. |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water with 0.1% Triethylamine or Formic Acid | The organic modifier controls retention, while the additive improves peak shape. scholaris.ca |

| Detector | Mass Spectrometer (MS) or UV-Vis Detector | MS provides universal detection and structural information; UV requires a chromophore. |

Computational Chemistry and Theoretical Studies of N Methylbutan 2 Imine

Quantum Mechanical (QM) Approaches

Quantum mechanical methods are fundamental to the computational study of molecules, providing insights based on the principles of quantum mechanics. researchgate.net These approaches, including Density Functional Theory (DFT) and ab initio methods, are used to calculate molecular properties with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of atoms, molecules, and solids. mpg.de It is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally more feasible than solving the many-body Schrödinger equation directly. mpg.de DFT calculations are employed to predict a variety of electronic and geometric properties.

DFT has been successfully applied to study imine systems. For instance, in the development of hybrid quantum mechanical/effective fragment potential (QM/EFP) methods, DFT calculations were used to parameterize the exchange-repulsion term for various chemical groups, including the C=N bond in molecules like N-methylpropan-2-imine, which is structurally similar to N-methylbutan-2-imine. aip.org Such studies involve optimizing the molecular geometry and calculating key electronic descriptors. uctm.eduresearchgate.net

Typical electronic properties calculated for organic molecules like this compound using DFT are summarized in the table below. These calculations are generally performed using specific functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)). researchgate.netresearchgate.net

| Calculated Property | Description | Typical Application |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms, providing bond lengths, bond angles, and dihedral angles. researchgate.net | Predicting the 3D structure of the molecule. |

| HOMO-LUMO Energies | Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap is an indicator of chemical reactivity. researchgate.net | Assessing molecular stability and electronic excitation properties. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, indicating regions of positive and negative charge. | Identifying sites for electrophilic and nucleophilic attack. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Analysis of charge delocalization, hyperconjugative interactions, and intramolecular charge transfer. researchgate.net | Understanding bonding and stability within the molecule. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Providing insight into the charge distribution and reactivity. researchgate.net |

Ab initio—Latin for "from the beginning"—refers to quantum chemistry methods that rely solely on physical constants and the atomic numbers of the atoms involved, without using empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), aim to solve the electronic Schrödinger equation and can achieve very high accuracy, though often at a greater computational cost than DFT. wikipedia.org

High-level ab initio calculations have been instrumental in understanding the reaction mechanisms of imines. For example, G2(MP2,SVP) level calculations were used to study the formation of N-methylmethanimine from methylamine (B109427) and formaldehyde. figshare.com This study revealed that the gas-phase reaction barrier is significantly lowered when water molecules are explicitly included to facilitate proton transfer. figshare.com Such calculations provide a detailed picture of the energy landscape and the structures of intermediates and transition states. figshare.com

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a crucial tool for elucidating the detailed step-by-step pathways of chemical reactions. scispace.com By calculating the energies of reactants, products, intermediates, and transition states, a comprehensive picture of the reaction mechanism can be constructed.

The formation of an imine, such as this compound, from an aldehyde or ketone and a primary amine proceeds through a carbinolamine intermediate. libretexts.orgmasterorganicchemistry.com The mechanism involves nucleophilic attack by the amine, proton transfers, and subsequent elimination of a water molecule. libretexts.orgyoutube.com The reverse reaction, hydrolysis, follows the reverse pathway.

Computational chemistry allows for the precise location and characterization of the transition states (TS) for each step of this process. researchgate.net A transition state represents the highest energy point along a reaction coordinate. researchgate.net For the formation of the simple imine N-methylmethanimine, ab initio calculations have shown that the transition state for the initial carbinolamine formation involves a zwitterionic intermediate when mediated by water molecules. figshare.com The subsequent dehydration to form the imine also proceeds through a high-energy transition state, the barrier for which can be calculated computationally. figshare.com

| Reaction Step | Key Features of the Transition State | Information Gained from Calculation |

|---|---|---|

| Carbinolamine Formation (Nucleophilic Attack) | Partial formation of the C-N bond and partial breaking of the C=O π-bond. Involves proton transfer, often facilitated by solvent molecules. figshare.com | Activation energy for the initial addition step. Role of catalysts or solvent molecules. |

| Dehydration (Water Elimination) | Elongation of the C-O bond of the protonated hydroxyl group and formation of the C=N double bond. figshare.com | Rate-determining step identification. Energetic barrier for the formation of the iminium ion. |

| Hydrolysis (Nucleophilic Attack by Water) | Partial formation of a C-O bond and partial breaking of the C=N π-bond. | Activation energy for the breakdown of the imine. |

By calculating the energy of all stationary points (reactants, intermediates, transition states, and products) along a reaction pathway, a complete reaction energy profile can be constructed. acs.org This profile provides quantitative data on the thermodynamic and kinetic feasibility of a reaction.

For the formation of N-methylmethanimine, high-level ab initio calculations determined the energy barriers for key steps. figshare.com The barrier for carbinolamine formation via a water-mediated intramolecular proton transfer was found to be 14.7 kJ mol⁻¹ above the initial reactant complex. figshare.com The subsequent dehydration to the imine, even when assisted by two water molecules, has a significantly larger calculated barrier of 111.9 kJ mol⁻¹. figshare.com These computational findings provide critical insights into the reaction kinetics. DFT calculations have also been used to propose transition states and intermediates in related reactions, such as the N-formylation of amines. acs.org

| Reaction Step | Computational Method | Calculated Barrier (kJ mol⁻¹) |

|---|---|---|

| Carbinolamine formation (via 2 H₂O assisted TS) | G2(MP2,SVP) | 14.7 |

| Imine formation from carbinolamine (via 2 H₂O assisted TS) | G2(MP2,SVP) | 111.9 |

| Imine formation from protonated carbinolamine | G2(MP2,SVP) | 67.9 |

Stereochemical Analysis and Chiral Induction Modeling

This compound is a chiral molecule due to the stereocenter at the second carbon of the butyl group. The amine precursor, N-methylbutan-2-amine, exists as two enantiomers, (R)- and (S)-N-methylbutan-2-amine. Consequently, the imine formed from a chiral ketone or aldehyde, or through a process involving a chiral catalyst, can exhibit diastereoselectivity.

Computational modeling is a powerful tool for understanding and predicting stereochemical outcomes. researchgate.net Chiral lithium amides, for instance, have been studied for their ability to perform enantioselective deprotonations, with the steric bulk of the base playing a key role in achieving high asymmetric induction. purdue.eduacs.org Theoretical models can be developed to explain the origins of stereoselectivity in reactions involving chiral imines. These models often consider the steric and electronic interactions in the transition state that favor the formation of one stereoisomer over another. escholarship.org

For example, in the stereoselective synthesis of bidiaziridines, the reaction of aza-anions with chiral bis-imines was shown to proceed with high stereoselectivity. acs.org This selectivity was attributed to the steric hindrance of the alkyl residue on the amine moiety, which directs the attack of the incoming nucleophile to the less hindered face of the C=N bond. acs.org Computational modeling can quantify these steric interactions and rationalize the observed product distribution.

| Factor | Influence on Stereochemical Outcome | Computational Modeling Approach |

|---|---|---|

| Steric Hindrance | Bulky groups near the reactive center can block one face of the imine from attack. acs.org | Modeling transition state geometries to compare steric repulsion in different attack trajectories. |

| Chelation Control | A Lewis acid can coordinate to the imine nitrogen and another heteroatom, creating a rigid cyclic transition state that dictates the direction of nucleophilic attack. ua.es | Calculating the geometry and stability of chelated transition state models. |

| Chiral Catalyst/Auxiliary | A chiral catalyst or an auxiliary group attached to the molecule creates a chiral environment around the reacting center. purdue.edu | Modeling the non-covalent interactions between the substrate and the chiral entity in the transition state. |

| Electronic Effects | The electronic properties of substituents can influence the facial selectivity of the C=N bond. | Analyzing the molecular orbitals and electrostatic potential of the transition state. |

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. mdpi.com For an alkyl imine like this compound, the HOMO is generally characterized by contributions from the nitrogen atom's lone pair (an n-orbital) and the C=N π-bond. rsc.orgrsc.org This makes the nitrogen atom the center of nucleophilicity. The LUMO is the corresponding antibonding π* orbital of the C=N bond, which is localized more on the imine carbon atom, making it the primary electrophilic site. rsc.orgrsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial descriptor of molecular stability and reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In charged species, such as those formed during certain reaction mechanisms, the electron distribution in the frontier orbitals changes significantly, which can dramatically alter the molecule's stability and reaction pathway. rsc.org For example, in an anionic imine, the C=N bond may be elongated, indicating lower stability, which is reflected in changes to the HOMO-LUMO gap. rsc.org

Table 2: General Characteristics of Frontier Molecular Orbitals for this compound This table outlines the expected nature and reactivity implications of the frontier orbitals for a simple alkyl imine.

| Orbital | Primary Atomic Contribution | Orbital Character | Reactivity Implication |

|---|---|---|---|

| HOMO | Nitrogen, C=N bond | n, π | Site of nucleophilic character; reacts with electrophiles. |

| LUMO | Carbon (of C=N) | π* | Site of electrophilic character; reacts with nucleophiles. |

| HOMO-LUMO Gap | Entire C=N functional group | Energy Difference (ΔE) | Indicator of kinetic stability and chemical reactivity. |

Molecular Electrostatic Potential (MESP) is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactive behavior. acs.orgresearchgate.net The MESP map displays regions of negative potential (typically colored red or yellow), which are rich in electrons and attractive to electrophiles, and regions of positive potential (colored blue), which are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MESP map would show a distinct region of strong negative potential located around the nitrogen atom. This minimum in the electrostatic potential (Vmin) corresponds directly to the nitrogen's lone pair of electrons and is the most probable site for protonation or attack by other electrophiles. acs.orgnih.gov Conversely, the areas around the imine carbon atom and the hydrogen atoms would exhibit positive electrostatic potential, with the imine carbon being the most likely site for nucleophilic attack. MESP analysis is thus invaluable for rationalizing the donor-acceptor interactions that govern chemical reactions and noncovalent bonding. researchgate.netnih.gov

Beyond the visual representation of the MESP, quantitative analysis of the atomic charge distribution provides a more detailed prediction of reaction sites. Methods like Natural Bond Orbital (NBO) analysis are used to calculate the partial charges on each atom within the molecule.

In this compound, such calculations would confirm the qualitative picture from MESP analysis. The imine nitrogen atom is expected to carry a significant partial negative charge, making it a nucleophilic center. The imine carbon atom, bonded to the more electronegative nitrogen, would carry a partial positive charge, marking it as an electrophilic center. researchgate.net This inherent polarization of the C=N bond is fundamental to the characteristic reactivity of imines. Computational studies show that the ability of the imine functional group to delocalize charge is crucial for stabilizing intermediates and transition states, particularly in reactions involving the formation of cationic species. rsc.org

Table 3: Illustrative Partial Atomic Charges for the Imine Functional Group This table shows representative calculated partial charges for the core atoms of an imine functional group, illustrating the C=N bond's polarity. Values are conceptual based on general principles.

| Atom (in C=N-CH₃ moiety) | Expected Partial Charge (a.u.) | Predicted Reactivity |

|---|---|---|

| Imine Carbon (C=N) | Slightly Positive (e.g., +0.1 to +0.3) | Electrophilic (attacked by nucleophiles) |

| Imine Nitrogen (C=N) | Negative (e.g., -0.3 to -0.5) | Nucleophilic (attacks electrophiles) |

| Methyl Carbon (-CH₃) | Slightly Negative | Generally less reactive |

Applications of N Methylbutan 2 Imine in Advanced Organic Synthesis and Catalysis

Role as a Key Intermediate in Complex Molecule Synthesis

Imines and their derivatives have long been established as crucial intermediates for the synthesis of nitrogen-containing compounds, particularly in the construction of alkaloids and other biologically active molecules. nih.gov The reactivity of the imine group enables elegant and efficient strategies for building complex molecular frameworks. nih.gov N-methylbutan-2-imine, specifically, functions as a valuable precursor in multistep syntheses, leading to high-value chiral products and heterocyclic systems.

Precursor to Chiral Amines

One of the most significant applications of imines is their reduction to form chiral amines, which are essential components in many active pharmaceutical ingredients. libretexts.org The asymmetric reduction of this compound, or its in situ generated equivalent from 3-methylbutan-2-one and methylamine (B109427), provides a direct pathway to optically active N-methylbutan-2-amine.

Recent advancements in biocatalysis have highlighted the use of native amine dehydrogenases (AmDHs) for the reductive amination of ketones to produce short-chain chiral amines. frontiersin.org For instance, the enzyme MsmeAmDH has been successfully employed to synthesize (S)-butan-2-amine from 3-methylbutan-2-one with high enantioselectivity. frontiersin.org This biocatalytic approach represents a green and efficient method for producing valuable chiral building blocks. Semi-preparative scale synthesis has demonstrated the viability of this method, achieving high conversion and good yields of the desired chiral amine. frontiersin.org

Table 1: Biocatalytic Synthesis of (S)-butan-2-amine

| Precursor | Biocatalyst | Product | Scale | Conversion | Isolated Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|---|

| 3-Methylbutan-2-one | MsmeAmDH | (S)-Butan-2-amine | 7.5 mmol (150 mM) | >99% | 51% | 92.6% | frontiersin.org |

Building Block for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals, agrochemicals, and materials. msesupplies.comopenmedicinalchemistryjournal.comnih.gov Imines are powerful intermediates in the synthesis of these ring systems due to the diverse reactivity of the C=N double bond. nih.govua.es this compound can serve as an electrophilic substrate in cyclization reactions, where its reaction with a nucleophile initiates a cascade to form five- or six-membered rings. The strategic use of imines enables the rapid construction of bicyclic and tricyclic nitrogen heterocycles through cascade and multicomponent reactions. nih.gov This approach is central to diversity-oriented synthesis (DOS), which aims to efficiently generate libraries of complex and stereochemically diverse small molecules for biological screening. nih.gov

Asymmetric Catalysis with this compound

The development of catalytic asymmetric reactions is a cornerstone of modern organic synthesis, allowing for the production of single-enantiomer products from prochiral substrates. This compound and similar N-alkyl imines are important substrates in this context, particularly in reactions that form a new stereocenter at the α-carbon.

Chiral Catalyst Development for Imine Reactions

The success of metal-catalyzed asymmetric transformations relies heavily on the design of effective chiral ligands. nih.gov These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. For reactions involving imines, significant effort has been dedicated to developing ligands that promote high reactivity and enantioselectivity.

Examples of advanced ligand architectures include:

C2-Symmetric S/C/S Ligands: Based on N-heterocyclic carbenes (NHCs), these tridentate ligands have been synthesized and applied in silver-catalyzed 1,3-dipolar cycloadditions of imino esters, demonstrating higher selectivity compared to bidentate ligand systems. researchgate.net

Bis(oxazolinyl)thiophene Ligands: These C2-symmetric chiral ligands, when complexed with copper, have proven effective in catalyzing asymmetric Friedel-Crafts alkylation reactions. nih.gov

Chiral Calixarenes: These macrocyclic compounds can be functionalized to create a chiral cavity, acting as organocatalysts or ligands for metal catalysts in reactions such as aldol (B89426) additions and Meerwein–Ponndorf–Verley reductions involving imine substrates. beilstein-journals.org

The development of these sophisticated catalysts is crucial for expanding the scope and efficiency of asymmetric reactions involving imines like this compound.

Organocatalytic Transformations Involving this compound

Asymmetric organocatalysis, which utilizes small chiral organic molecules as catalysts, has emerged as a powerful alternative to metal-based systems. nih.gov Chiral primary and secondary amines are prominent organocatalysts that can react with carbonyl compounds to form reactive enamine or iminium ion intermediates, which then participate in various asymmetric reactions. sioc-journal.cn

In the context of this compound, organocatalysis can be applied to achieve transformations where the imine itself is the substrate. A conceptually novel approach is the "umpolung" (reactivity reversal) of imines. nih.gov Typically, the imine carbon is an electrophile. However, using chiral phase-transfer catalysts, an imine can be deprotonated to form a 2-azaallyl anion. nih.gov This anion then acts as a nucleophile, reacting with electrophiles like enals in a highly stereoselective manner. nih.gov This strategy provides a new and powerful method for C-C bond formation and the synthesis of complex chiral amino compounds from simple imine precursors. nih.gov

Metal-Catalyzed Asymmetric Reactions

Transition metal catalysis is a highly effective strategy for the asymmetric transformation of imines. rsc.org A variety of metals, including iridium, iron, and silver, have been used to catalyze reactions such as hydrogenation, hydrosilylation, and cycloaddition with high enantioselectivity.

A significant breakthrough has been the development of an earth-abundant iron catalyst for the asymmetric hydroboration of N-alkyl imines. nih.gov This system, employing a chiral bis(oxazolinylmethylidene)isoindoline pincer ligand, effectively reduces various N-alkyl imines to the corresponding α-chiral amines in excellent yields and with very high enantiomeric excess. nih.gov This method is notable for its application to N-alkyl imines, a class of compounds that had previously been challenging substrates for this type of transformation. nih.gov The reaction demonstrates broad applicability and has been used in the synthesis of pharmaceuticals like Fendiline and Tecalcet. nih.gov

Table 2: Iron-Catalyzed Asymmetric Hydroboration of an N-Methyl Imine

| Substrate | Catalyst Loading (mol %) | Solvent | Conditions | Conversion | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| N-methyl imine 2a | 2.5 | THF | 25 h | 98% | 95% | nih.gov |

| N-methyl imine 2a | 1.5 | Toluene/n-hexane | 14 h, -40 °C to RT | >99% | 96% | nih.gov |

*N-methyl imine 2a is a representative N-alkyl imine substrate from the study.

Other notable metal-catalyzed systems include iridium complexes paired with chiral phosphate (B84403) anions, which act cooperatively to catalyze the direct asymmetric reductive amination (DARA) of ketones, providing a direct route to chiral amines. mdpi.com Similarly, silver complexes with chiral ligands have been shown to catalyze asymmetric 1,3-dipolar cycloadditions involving imines. researchgate.net

Innovative Synthetic Strategies Exploiting Imine Reactivity

The carbon-nitrogen double bond of this compound represents a versatile functional group for advanced organic synthesis. Its reactivity can be harnessed in a variety of modern synthetic methodologies, including C-H activation, cycloaddition reactions, and asymmetric transformations. These strategies leverage the imine's electronic properties and its ability to act as a precursor or a directing element to construct complex molecular architectures.

Transient Directing Group for C–H Functionalization

A significant advancement in synthetic chemistry is the use of transient directing groups to achieve site-selective C–H functionalization. researchgate.net In this approach, an imine is formed in situ from the condensation of a primary or secondary amine with an aldehyde or ketone. This transient imine then directs a metal catalyst to a specific C–H bond, typically at the γ-position, facilitating its cleavage and subsequent functionalization.

This compound, generated from its corresponding amine precursor (N-methylbutan-2-amine), is a suitable candidate for such strategies. The imine nitrogen can coordinate to a transition metal catalyst, such as palladium, positioning the metal in proximity to the C–H bonds of the sec-butyl group. This allows for the selective introduction of new functional groups. For instance, the palladium-catalyzed arylation of aliphatic amines has been demonstrated using a transient imine formed with a glyoxylic acid derivative. researchgate.net This methodology could be applied to N-methylbutan-2-amine, where the transiently formed this compound would direct the arylation to the terminal methyl group of the sec-butyl moiety. researchgate.net

The general mechanism involves:

In situ condensation of the amine with an aldehyde (e.g., hydrated glyoxylic acid) to form the active imine directing group. researchgate.net

Coordination of a palladium catalyst to the imine nitrogen. researchgate.net

Cyclometalation via carboxylate-assisted C–H activation to form a five-membered palladacycle intermediate. scispace.com

Oxidative addition of an aryl halide, followed by reductive elimination, to yield the functionalized product and regenerate the active catalyst. researchgate.net

Table 1: Hypothetical C–H Arylation of N-Methylbutan-2-amine via a Transient Imine Strategy

| Precursor Amine | Aldehyde Additive | Catalyst | Coupling Partner | Potential Product |

|---|

This table is a hypothetical application based on established methodologies for similar aliphatic amines. researchgate.net

Participation in Cycloaddition Reactions

Imines are valuable synthons in cycloaddition reactions, serving as two-atom components to construct nitrogen-containing heterocyclic rings. sioc-journal.cn this compound can function as a dipolarophile or be converted into a 1,3-dipole for use in [3+2] cycloadditions.

One innovative strategy involves the reaction of the imine with an in-situ generated azomethine ylide. Azomethine ylides are 1,3-dipoles that react readily with imines in a [3+2] cycloaddition to form substituted imidazolidine (B613845) rings. The reaction of this compound with an azomethine ylide derived from an amino acid would lead to a stereochemically complex heterocyclic product.

Furthermore, this compound can participate in aza-Diels-Alder reactions ([4+2] cycloadditions) with electron-rich dienes. In these reactions, the imine acts as the dienophile. The use of chiral Lewis acid catalysts can render these cycloadditions enantioselective, providing access to chiral tetrahydropyridine (B1245486) derivatives.

Table 2: Potential Cycloaddition Reactions of this compound

| Reaction Type | Dipole/Diene | Catalyst | Product Class |

|---|---|---|---|

| [3+2] Cycloaddition | Azomethine Ylide | Ag(I) or Cu(I) | Imidazolidine |

This table outlines potential cycloaddition pathways based on general imine reactivity. sioc-journal.cnacs.org

Asymmetric Nucleophilic Additions

The C=N bond of this compound is electrophilic and susceptible to attack by nucleophiles. Asymmetric nucleophilic addition to the imine carbon is a powerful method for creating new stereocenters. If a chiral form of this compound (derived from chiral N-methylbutan-2-amine) is used, the inherent chirality of the sec-butyl group can influence the stereochemical outcome of the addition, a process known as substrate-controlled diastereoselective synthesis.

Alternatively, prochiral this compound can be used in catalyst-controlled enantioselective additions. Chiral catalysts, such as those derived from transition metals or organocatalysts, can create a chiral environment around the imine, directing the nucleophilic attack to one face of the C=N bond. beilstein-journals.org For example, the enantioselective addition of organometallic reagents (e.g., dialkylzinc or Grignard reagents) in the presence of a chiral ligand can produce chiral secondary amines with high enantiomeric excess.

A key application is the asymmetric reduction of the imine to form N-methylbutan-2-amine. Catalytic asymmetric hydrogenation using chiral iridium or rhodium complexes is a highly efficient method for producing chiral amines from prochiral imine substrates.

Table 3: Research Findings on Asymmetric Addition to Imines

| Reaction Type | Nucleophile/Reagent | Catalyst System | Product Type | Key Finding |

|---|---|---|---|---|

| Alkylation | Dialkylzinc | Cu(OTf)₂ / Chiral Phosphoramidite Ligand | Chiral Tertiary Amine | High yields and enantioselectivities (>90% ee) are achievable for additions to N-sulfinyl imines. beilstein-journals.org |

| Strecker Reaction | Trimethylsilyl Cyanide | Chiral Schiff Base-Titanium Complex | Chiral α-Amino Nitrile | Provides a route to non-natural α-amino acids. |

This table presents findings from research on analogous imine systems, which are applicable to this compound. beilstein-journals.org

Future Research Directions for N Methylbutan 2 Imine

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of imines often involves the condensation of a primary amine with a ketone, which can require harsh conditions and generate water as a byproduct, necessitating its removal to drive the reaction to completion. youtube.comyoutube.com Future research should focus on developing more efficient and environmentally benign methods for synthesizing N-methylbutan-2-imine from butan-2-one and methylamine (B109427).

A primary area for exploration is biocatalysis. The use of enzymes, particularly imine reductases (IREDs), offers a highly selective and sustainable alternative. nih.gov Research could focus on screening libraries of IREDs to find catalysts that can efficiently mediate the formation of the imine under mild, aqueous conditions. Whole-cell biocatalysts, which utilize microorganisms overexpressing a specific IRED, could further enhance sustainability by simplifying catalyst preparation and enabling cofactor regeneration in situ. nih.gov

Another promising avenue is the application of continuous flow chemistry. Flow reactors offer superior control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, improved safety, and easier scalability compared to batch processes.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Feature | Conventional Condensation | Biocatalytic Synthesis (Proposed) | Continuous Flow Synthesis (Proposed) |

| Catalyst | Acid/Base | Imine Reductase (IRED) Enzyme | Heterogeneous Acid/Base Catalyst |

| Solvent | Organic (e.g., Toluene) | Aqueous Buffer | Minimal or Green Solvents |

| Temperature | High (often requiring reflux) | Ambient/Mild | Precisely Controlled (can be optimized) |

| Byproduct | Water (requires removal) | Water (tolerated) | Water (can be removed in-line) |

| Sustainability | Low | High | Medium to High |

Exploration of Undiscovered Reactivity Pathways and Stereochemical Control

The reactivity of imines is characterized by the electrophilic carbon atom of the C=N double bond. scribd.com While general reactions like reduction (reductive amination) to form amines are well-known, the specific reactivity of this compound is largely unexplored. libretexts.org Future work should systematically investigate its participation in a variety of organic reactions.

One key area is its use in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. Investigating the behavior of this compound in reactions like the Mannich or Ugi reaction could lead to the discovery of novel molecular scaffolds. Furthermore, exploring its nucleophilic character, stemming from the lone pair of electrons on the nitrogen atom, could open up pathways for reactions with electrophilic partners like acyl chlorides to form N-acyliminium ions, which are potent intermediates.

A crucial aspect of future research is stereochemical control. The reduction of this compound yields N-methylbutan-2-amine, a chiral molecule. Developing asymmetric methods for this reduction is of high interest. This could involve the use of chiral reducing agents or, more significantly, catalytic asymmetric reduction using transition metal complexes with chiral ligands or organocatalysts.

Table 2: Proposed Asymmetric Reduction Strategies

| Strategy | Catalyst Type | Potential Chiral Ligand/Catalyst | Target Product | Expected Outcome |

| Catalytic Hydrogenation | Transition Metal (e.g., Ru, Rh) | Chiral Phosphines (e.g., BINAP) | (R)- or (S)-N-methylbutan-2-amine | High enantioselectivity (>95% ee) |

| Catalytic Hydrosilylation | Transition Metal (e.g., Ti, Cu) | Chiral Salen or BOX ligands | (R)- or (S)-N-methylbutan-2-amine | Tunable stereoselectivity |

| Transfer Hydrogenation | Organocatalyst | Hantzsch Ester with Chiral Acid | (R)- or (S)-N-methylbutan-2-amine | Metal-free, green alternative |

Advanced Computational Modeling for Predictive Understanding

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules without the need for extensive laboratory work. For this compound, there is a significant opportunity to apply methods like Density Functional Theory (DFT) to build a comprehensive theoretical model of its properties and reactivity.